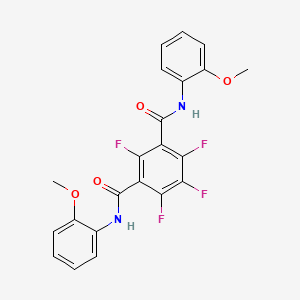
2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and methoxy groups attached to an isophthalamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5,6-tetrafluoroisophthalic acid and 2-methoxyaniline.
Amidation Reaction: The key step involves the formation of the amide bond between the isophthalic acid and the aniline derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide may involve optimized reaction conditions, such as:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction parameters.
Efficient Purification: Employing efficient purification methods like continuous chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Medicinal Chemistry: Researchers may explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of novel organic compounds.
作用機序
The mechanism of action of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The pathways involved can vary, but may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,4,5,6-Tetrafluoro-N,N’-bis-(2-hydroxy-phenyl)-isophthalamide: Similar structure but with hydroxyl groups instead of methoxy groups.
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methyl-phenyl)-isophthalamide: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is unique due to the presence of both fluorine atoms and methoxy groups, which can impart distinct chemical and physical properties
特性
分子式 |
C22H16F4N2O4 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
2,4,5,6-tetrafluoro-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16F4N2O4/c1-31-13-9-5-3-7-11(13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-8-4-6-10-14(12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
QOZQSEUKXOLROZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=CC=C3OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980203.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980204.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11980210.png)

![9-Chloro-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11980232.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11980239.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11980248.png)
![3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980249.png)


![2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide](/img/structure/B11980258.png)


